Trimebutinmaleat

Übersicht

Beschreibung

Trimebutinmaleat ist ein spasmolytisches Mittel, das hauptsächlich zur symptomatischen Behandlung des Reizdarmsyndroms und des postoperativen paralytischen Ileus nach Bauchoperationen eingesetzt wird . Es reguliert die Darmmotorik und lindert Bauchschmerzen mit antimuskarinischen und schwachen μ-Opioid-Agonistenwirkungen . This compound ist nicht von der FDA zugelassen, ist aber in mehreren internationalen Märkten erhältlich .

Wissenschaftliche Forschungsanwendungen

Trimebutinmaleat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird in der analytischen Chemie zur Entwicklung von Stabilitätsindikationsmethoden verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung über mehrere Mechanismen:

Opioid-Rezeptor-Agonismus: Es wirkt als Agonist an peripheren μ-, κ- und δ-Opioidrezeptoren.

Modulation von Kalziumkanälen: This compound verhindert den Einstrom von extrazellulären Calciumionen in glatte Muskelzellen und die Freisetzung von Calcium aus intrazellulären Speichern, was zu einer verringerten Peristaltik führt.

Modulation gastrointestinaler Peptide: Es moduliert die Freisetzung gastrointestinaler Peptide und trägt zu seinen spasmolytischen Wirkungen bei.

Wirkmechanismus

Target of Action

Trimebutine maleate primarily targets peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating intestinal and colonic motility and relieving abdominal pain .

Mode of Action

Trimebutine maleate interacts with its targets through an agonist effect . It also exhibits antimuscarinic effects and weak mu opioid agonist effects . At high concentrations, trimebutine inhibits the influx of extracellular calcium ions into smooth muscle cells and the release of calcium from intracellular calcium stores . This results in depolarization of the cell membrane and decreases peristalsis .

Biochemical Pathways

Trimebutine maleate affects several biochemical pathways. It accelerates gastric emptying, induces premature phase III of the migrating motor complex in the intestine, and modulates the contractile activity of the colon . It has also been shown to decrease reflexes induced by distension of the gut lumen in animals, suggesting a role in modulating visceral sensitivity .

Pharmacokinetics

The main pharmacokinetic parameters of trimebutine maleate are as follows: the elimination half-life (T1/2) is approximately 9.2 hours, the time to reach peak concentration (Tmax) is around 1 hour, and the peak concentration (Cmax) is about 40 micrograms per liter . These parameters indicate the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

Trimebutine maleate has significant molecular and cellular effects. It significantly inhibits cell viability and colony formation . It also promotes cell apoptosis and induces Bcl-2 downregulation, accompanied by Bax upregulation . Both immunofluorescence staining and western blot results showed that trimebutine increases the level of active Caspase-3 . Moreover, trimebutine reduces the activation of both AKT and ERK signaling pathways .

Biochemische Analyse

Biochemical Properties

The actions of Trimebutine Maleate are mediated via an agonist effect on peripheral mu, kappa, and delta opiate receptors and a modulation of gastrointestinal peptides release . Its function at various levels, from motility to pain control, makes this drug unique .

Cellular Effects

Trimebutine Maleate has a broader impact on the gastrointestinal tract. The final motor effects on the gut are summarized in an acceleration of the gastric emptying, an induction of premature phase III of the migrating motor complex in the small intestine, and a modulation of the contractile activity of the colon . Moreover, it has been shown to have a role in regulating the visceral sensitivity .

Molecular Mechanism

Trimebutine Maleate is also a multiple-ion channel modulator in the gut . Its spectrum of action can be exploited for the treatment of both hypermotility and hypomotility disorders including irritable bowel syndrome and other functional gastrointestinal diseases .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

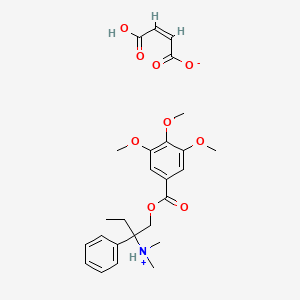

Die Synthese von Trimebutinmaleat beinhaltet die Veresterung von 3,4,5-Trimethoxybenzoesäure mit 2-(Dimethylamino)-2-phenylbutanol . Die Reaktion erfordert typischerweise einen sauren Katalysator und wird unter Rückflussbedingungen durchgeführt. Der resultierende Ester wird dann mit Maleinsäure umgesetzt, um this compound zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst eine Reihe von Schritten, darunter die Veresterung von 3,4,5-Trimethoxybenzoesäure, gefolgt von Reinigungs- und Kristallisationsprozessen, um das Endprodukt zu erhalten . Das Verfahren gewährleistet eine hohe Bioverfügbarkeit und stabile Freisetzungsleistung unter verschiedenen Bedingungen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Trimebutinmaleat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um verschiedene Abbauprodukte zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Dimethylaminogruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Abbauprodukte und substituierte Derivate von this compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pfefferminzöl: Wird als krampflösendes Mittel bei Magen-Darm-Erkrankungen eingesetzt.

Hyoscyamin: Ein Anticholinergikum, das zur Behandlung verschiedener Magen-Darm-Erkrankungen eingesetzt wird.

Dicyclomin: Ein weiteres Anticholinergikum, das bei Reizdarmsyndrom eingesetzt wird.

Einzigartigkeit

Trimebutinmaleat ist aufgrund seiner kombinierten antimuskarinischen und schwachen μ-Opioid-Agonistenwirkungen einzigartig, die einen doppelten Wirkmechanismus zur Regulierung der Magen-Darm-Motilität und zur Schmerzlinderung bieten . Im Gegensatz zu anderen krampflösenden Mitteln verändert es die normale Magen-Darm-Motilität nicht signifikant .

Biologische Aktivität

Trimebutine maleate is a widely used spasmolytic agent primarily indicated for the treatment of functional gastrointestinal disorders, including irritable bowel syndrome (IBS) and functional dyspepsia. Its unique pharmacological profile allows it to modulate gastrointestinal motility and provide relief from abdominal pain. This article explores the biological activity of trimebutine maleate, focusing on its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Trimebutine maleate exhibits a dual mechanism of action :

-

Spasmolytic Activity : It acts as a non-competitive spasmolytic agent, exerting effects similar to papaverine. Trimebutine inhibits contractions induced by acetylcholine, histamine, and serotonin while enhancing the activity of the gastrointestinal tract in cases of dysmotility. This activity is mediated through its interaction with various receptor types:

- Opiate Receptors : Trimebutine binds to mu, kappa, and delta opioid receptors with varying affinities, influencing gut motility and pain perception .

- Calcium Channels : At higher concentrations, it inhibits calcium influx through voltage-dependent L-type calcium channels, which reduces smooth muscle contractions .

- Ion Channel Modulation : The compound also affects potassium channels, further influencing muscle contraction dynamics .

- Regulation of Gastrointestinal Motility : Trimebutine normalizes abnormal intestinal transit times by either accelerating or decelerating peristalsis depending on the existing motility state. This regulatory effect is particularly noted in conditions like IBS where motility can be erratic .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of trimebutine maleate in treating functional gastrointestinal disorders:

- Irritable Bowel Syndrome (IBS) : A randomized controlled trial involving 129 patients demonstrated significant reductions in abdominal pain and stool frequency disturbances after treatment with trimebutine maleate. Approximately 70% of patients reported feeling better post-treatment, with a notable normalization in stool consistency .

- Functional Dyspepsia : In a study involving pediatric patients with functional dyspepsia, trimebutine maleate significantly reduced symptoms such as epigastric pain and postprandial fullness after three weeks of treatment . The treatment was well-tolerated, with minimal adverse effects reported.

- Comparison with Other Treatments : In comparative studies against other antispasmodics like metoclopramide and papaverine, trimebutine was found to be more effective in enhancing gastrointestinal activity without causing significant side effects .

Safety Profile

Trimebutine maleate is generally well-tolerated. Common side effects include mild nausea and fatigue, which were reported in about 14% of participants in various studies. Serious adverse reactions are rare, making it a favorable option for long-term management of gastrointestinal disorders .

Data Summary

The following table summarizes key findings from various studies on the biological activity and clinical efficacy of trimebutine maleate:

Eigenschaften

CAS-Nummer |

34140-59-5 |

|---|---|

Molekularformel |

C22H29NO5.C4H4O4 C26H33NO9 |

Molekulargewicht |

503.5 g/mol |

IUPAC-Name |

but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8) |

InChI-Schlüssel |

FSRLGULMGJGKGI-UHFFFAOYSA-N |

SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)[NH+](C)C.C(=CC(=O)[O-])C(=O)O |

Isomerische SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

58997-91-4 58997-92-5 34140-59-5 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Debridat Maleate Salt, Trimebutine Maleate, Trimebutine Modulon Polibutin Salt, Trimebutine Maleate TM 906 TM-906 TM906 Transacalm Trimebutine Trimebutine Maleate Trimebutine Maleate Salt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trimebutine maleate interact with the gastrointestinal tract to exert its effects?

A1: Trimebutine maleate exhibits a unique dual action on gastrointestinal motility. It acts on the enkephalinergic system, demonstrating both opioid agonist and antagonist properties depending on the specific receptors and location within the GI tract. [, ] This complex interaction allows trimebutine maleate to normalize gastrointestinal motility, addressing both hypo- and hypermotility disorders. [] Research in conscious dogs has shown that trimebutine maleate can both suppress and accelerate gastrointestinal motility depending on the digestive state and the specific segment of the GI tract. []

Q2: What evidence supports the efficacy of trimebutine maleate in treating functional dyspepsia (FD)?

A2: Studies demonstrate that trimebutine maleate effectively improves gastric receptive relaxation function in patients with functional dyspepsia (FD). [] Clinical trials have shown its efficacy in relieving FD symptoms like bloating, abdominal pain, and early satiety. [, ] Additionally, studies suggest that combining trimebutine maleate with other medications, such as Simo decoction, [] may further enhance its effectiveness in treating postoperative gastrointestinal dysfunction.

Q3: How does trimebutine maleate compare to other medications in treating irritable bowel syndrome (IBS)?

A3: Clinical trials suggest that trimebutine maleate, when combined with other treatments like Bifid Triple Viable, demonstrates superior efficacy compared to trimebutine maleate alone in treating irritable bowel syndrome (IBS). [] This combination therapy exhibits a higher total effective rate and a significant improvement in symptoms. [, ] Moreover, research indicates that trimebutine maleate combined with Bifid Triple Viable might be more effective than trimebutine maleate alone in reducing abdominal distension and diarrhea. []

Q4: Has the efficacy of trimebutine maleate been studied in specific subtypes of IBS, such as diarrhea-predominant IBS (IBS-D)?

A4: Yes, trimebutine maleate has shown promising results in treating IBS-D. Research indicates that combining trimebutine maleate with Medilac-S improves symptoms and reduces recurrence rates in patients with IBS-D compared to either treatment alone. [] Similarly, trimebutine maleate combined with montmorillonite powder demonstrates significant synergistic effects in treating IBS-D. []

Q5: What is known about the pharmacokinetics of trimebutine maleate?

A5: Research on the pharmacokinetic profile of trimebutine maleate sustained-release tablets in healthy Chinese young men revealed key parameters like Tmax (4.0±0.9 h), Cmax (545.0±232.9) μg/L, and t1/2 (3.6±1.1 h). [] These parameters are similar to other formulations of trimebutine maleate. [] Furthermore, studies show a significant correlation between the in vitro dissolution and in vivo absorption of trimebutine maleate sustained-release tablets, indicating consistent drug release. []

Q6: Have there been efforts to develop formulations that enhance the delivery and bioavailability of trimebutine maleate?

A6: Yes, researchers have developed controlled-release formulations of trimebutine maleate. These formulations utilize specific excipients like butylated hydroxyanisole, cetanol, and attapulgite to control the drug's disintegration and dissolution, resulting in a more sustained release profile. [, ] Animal and human pharmacokinetic studies on these controlled-release formulations demonstrate reduced individual variability and prolonged drug release. [, ] Additionally, a trimebutine maleate suppository has been developed, aiming to improve bioavailability by bypassing the first-pass metabolism in the liver. []

Q7: What analytical techniques are commonly employed to quantify trimebutine maleate in biological samples?

A7: High-performance capillary electrophoresis (HPCE) has been successfully used to determine trimebutine maleate concentrations in rat plasma. [, ] This method offers high sensitivity and accuracy, making it suitable for pharmacokinetic studies. [, ] Furthermore, a gradient liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of trimebutine maleate and its two major metabolites in human plasma. [] This method utilizes protein precipitation followed by reverse-phase HPLC separation and offers a rapid and sensitive way to analyze trimebutine maleate and its metabolites in biological samples. []

Q8: What methods are used to ensure the quality and consistency of trimebutine maleate formulations?

A8: Quality control measures for trimebutine maleate dispersible tablets include UV spectrophotometry for determining trimebutine maleate concentration and HPLC for analyzing related substances. [] These methods, alongside assessments of dispersal uniformity, disintegration time, and dissolution rate according to established pharmacopoeial standards, ensure the quality and consistency of the formulation. [] Furthermore, researchers have developed and validated RP-HPLC methods for analyzing related impurities in trimebutine maleate raw material and assaying its components in preparations, ensuring quality control throughout the manufacturing process. []

Q9: What are some potential areas of future research for trimebutine maleate?

A9: Further research could explore the precise mechanisms underlying the dual action of trimebutine maleate on gastrointestinal motility. [, ] Additionally, investigating the long-term effects and safety profile of trimebutine maleate, particularly in specific patient populations like the elderly, could provide valuable insights. [] Developing novel drug delivery systems, such as targeted nanoparticles, to enhance the efficacy and minimize potential side effects of trimebutine maleate is another promising area for future research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.